

Application Note: In Vitro Profiling of 1-(2-cyclohexylethyl)-1H-benzimidazole

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Compound of Interest

Compound Name: 1-(2-cyclohexylethyl)-1H-benzimidazole

CAS No.: 537701-02-3

Cat. No.: B2702252

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Introduction & Chemical Identity

- Compound Name: **1-(2-cyclohexylethyl)-1H-benzimidazole**
- Chemical Class: N-substituted Benzimidazole.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₅H₂₀N₂
- Predicted LogP: ~3.5–4.2 (Highly Lipophilic).
- Pharmacophore Analysis: The benzimidazole core is a "privileged structure" in medicinal chemistry. The addition of a lipophilic 2-cyclohexylethyl tail at the N1 position mimics the hydrophobic pharmacophores found in various CNS-active drugs (e.g., opioids, antihistamines) and antimicrobial agents.
- Primary Applications:

- GPCR Ligand Screening: Potential agonist/antagonist activity at Mu-Opioid (MOR), Nociceptin (NOP), or Histamine receptors.
- Fragment-Based Drug Discovery (FBDD): As a core scaffold for Structure-Activity Relationship (SAR) studies.
- Metabolic Stability Standards: Investigating N-dealkylation rates in liver microsomes.

Safety & Compound Management

WARNING: As an N-substituted benzimidazole with predicted CNS penetration, this compound should be treated as a potential bioactive agent. Handle with strict safety precautions until its toxicology is fully established.

- Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Work within a fume hood.
- Storage: -20°C, desiccated, protected from light.
- Solubility Challenge: The cyclohexyl group significantly increases lipophilicity. Aqueous solubility will be poor (<10 µM).

Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for biological assays.

- Weighing: Accurately weigh 5–10 mg of solid compound into a glass vial (avoid plastic if possible to prevent adsorption).
- Solvent: Add 100% molecular biology grade DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM.
 - Calculation: $\text{Volume (mL)} = \frac{\text{Mass (mg)}}{[\text{Molecular Weight (MW)} \times \text{Concentration (M)}]}$.
 - Note: If MW ≈ 228.33 g/mol, 5 mg requires ~2.19 mL DMSO for 10 mM.
- Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

- Quality Control: Inspect visually for clarity.
- Aliquoting: Aliquot into amber glass vials (50–100 μ L) to avoid freeze-thaw cycles. Store at -20°C .

Cytotoxicity Screening (Cell Viability)

Rationale: Before functional profiling, the non-toxic concentration range must be defined.

Benzimidazoles can exhibit cytotoxicity via microtubule destabilization.

Protocol 2: MTT / Resazurin Assay

- Cell Line: HEK293 (Human Embryonic Kidney) or CHO-K1 (Chinese Hamster Ovary).
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

Step-by-Step Methodology:

- Seeding: Plate cells in 96-well plates at 10,000 cells/well in 100 μ L complete media (DMEM + 10% FBS). Incubate for 24 hours at $37^{\circ}\text{C}/5\% \text{CO}_2$.
- Compound Dilution:
 - Prepare a serial dilution of the 10 mM DMSO stock in assay media (serum-free or 1% FBS).
 - Range: 100 μ M, 30 μ M, 10 μ M, 3 μ M, 1 μ M, 0.3 μ M, 0.1 μ M, Vehicle (DMSO).
 - Critical: Ensure final DMSO concentration is $\leq 0.5\%$ in all wells to prevent solvent toxicity.
- Treatment: Aspirate old media and add 100 μ L of compound-containing media. Incubate for 24 or 48 hours.
- Readout (MTT):
 - Add 10 μ L MTT reagent (5 mg/mL) to each well.
 - Incubate for 3–4 hours until purple formazan crystals form.

- Solubilize crystals with 100 μ L DMSO or SDS-HCl.
- Measure Absorbance at 570 nm.
- Analysis: Calculate % Cell Viability relative to Vehicle Control. Determine TC50 (Toxic Concentration 50%).
 - Acceptance Criteria: Only proceed to functional assays at concentrations > 1 log unit below the TC50.

Functional Assay: GPCR Profiling (Gi/o Pathway)

Hypothesis: Based on the structural similarity to "nitazene" opioids (benzimidazole core), this compound is a candidate for Mu-Opioid Receptor (MOR) agonist activity, which signals via Gi/o proteins (inhibiting cAMP).

Protocol 3: cAMP Inhibition Assay (TR-FRET / HTRF)

- System: CHO-K1 cells stably expressing human MOR (or NOP).
- Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection of intracellular cAMP.

Step-by-Step Methodology:

- Cell Preparation:
 - Harvest cells and resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
 - Note: IBMX is a phosphodiesterase inhibitor, preventing cAMP degradation.
 - Density: 2,000–5,000 cells/well in a 384-well low-volume white plate.
- Agonist Stimulation (Inhibition Mode):
 - Add 5 μ L of **1-(2-cyclohexylethyl)-1H-benzimidazole** (Serial dilution: 10 μ M down to 1 pM).
 - Incubate for 15 minutes at Room Temperature (RT).

- Forskolin Challenge:
 - Add 5 μ L of Forskolin (NKH477) at EC80 concentration (typically \sim 1–5 μ M).
 - Mechanism: Forskolin directly activates Adenylyl Cyclase to produce cAMP. A Gi-agonist will inhibit this production.
 - Incubate for 30–45 minutes at RT.
- Detection:
 - Add 10 μ L of Detection Reagents (cAMP-d2 acceptor + Anti-cAMP-Cryptate donor).
 - Incubate for 1 hour in the dark.
- Measurement: Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
 - Excitation: 337 nm.
 - Emission: 665 nm (Acceptor) and 620 nm (Donor).
- Data Analysis:
 - Calculate Ratio = (Signal 665nm / Signal 620nm) \times 10,000.
 - Plot Concentration vs. Response.
 - Result: A decrease in HTRF ratio (or increase in calculated cAMP) indicates lack of agonist activity. A decrease in cAMP (relative to Forskolin alone) indicates Agonism.

Metabolic Stability (Microsomal)

Rationale: The N-cyclohexylethyl group is a prime target for oxidative metabolism (hydroxylation or N-dealkylation) by Cytochrome P450 enzymes.

Protocol 4: Liver Microsome Stability Assay

- Reaction Mix:

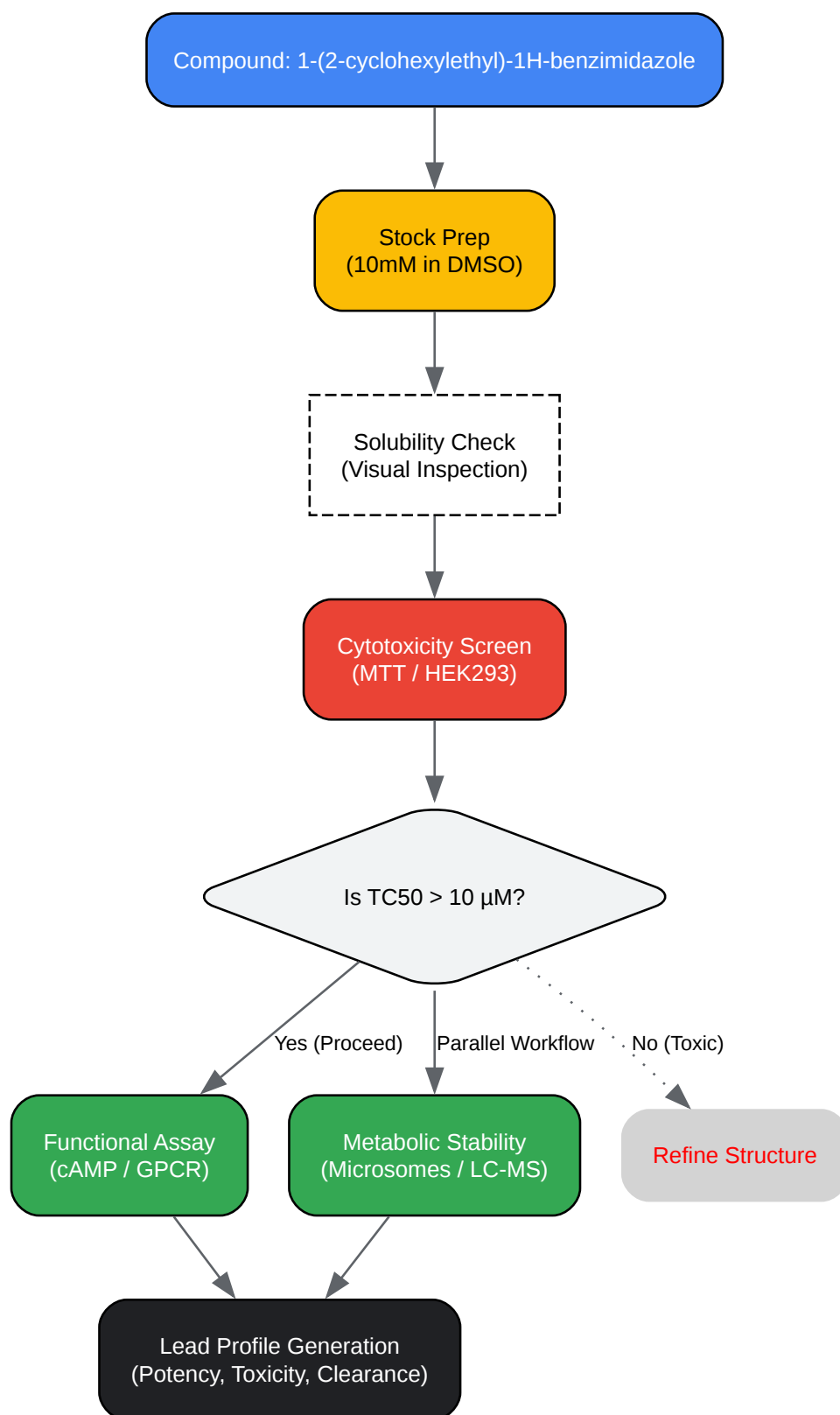
- Phosphate Buffer (100 mM, pH 7.4).
- Liver Microsomes (Human or Mouse): 0.5 mg/mL protein.
- Test Compound: 1 μ M (final).
- Pre-incubation: 5 minutes at 37°C.
- Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
- Sampling:
 - Timepoints: 0, 5, 15, 30, 60 minutes.
 - Quench each sample (50 μ L) into 150 μ L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Processing: Centrifuge at 4,000 rpm for 20 mins. Collect supernatant.
- Analysis (LC-MS/MS):
 - Monitor the disappearance of the parent peak (m/z ~229 [M+H]⁺).
 - Calculate Intrinsic Clearance (CL_{int}) and Half-life (t_{1/2}).

Data Visualization & Workflow

Table 1: Summary of Assay Parameters

Parameter	Cytotoxicity (MTT)	Functional (cAMP)	Metabolic Stability
Cell/System	HEK293 / CHO-K1	CHO-MOR (Gi-coupled)	Liver Microsomes (HLM)
Concentration Range	0.1 – 100 μ M	1 pM – 10 μ M	1 μ M (Fixed)
Incubation Time	24 – 48 Hours	45 Minutes	0 – 60 Minutes
Readout	Absorbance (570 nm)	TR-FRET Ratio	LC-MS/MS (Peak Area)
Key Metric	TC50 (Toxicity)	EC50 (Potency)	t1/2 (Half-life)

Experimental Workflow Diagram



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Figure 1: Hit-to-Lead Profiling Workflow. The compound must pass solubility and toxicity checkpoints before advancing to functional characterization.

GPCR Signaling Pathway (Hypothetical Mechanism)



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Figure 2: Hypothetical Signaling Mechanism. If the compound acts as an opioid agonist, it will bind the GPCR, activating Gi/o, which inhibits Adenylyl Cyclase, reducing cAMP levels.

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